Bmvc 8C3O; bmvc8C3O Bmvc 8C3O; bmvc8C3O
Brand Name: Vulcanchem
CAS No.:
VCID: VC16728552
InChI: InChI=1S/C42H53N4O3.3HI/c1-43-19-15-35(16-20-43)7-9-37-11-13-41-39(33-37)40-34-38(10-8-36-17-21-44(2)22-18-36)12-14-42(40)45(41)23-27-47-29-31-49-32-30-48-28-26-46(3)24-5-4-6-25-46;;;/h7-22,33-34H,4-6,23-32H2,1-3H3;3*1H/q+3;;;/p-3
SMILES:
Molecular Formula: C42H53I3N4O3
Molecular Weight: 1042.6 g/mol

Bmvc 8C3O; bmvc8C3O

CAS No.:

Cat. No.: VC16728552

Molecular Formula: C42H53I3N4O3

Molecular Weight: 1042.6 g/mol

* For research use only. Not for human or veterinary use.

Bmvc 8C3O; bmvc8C3O -

Specification

Molecular Formula C42H53I3N4O3
Molecular Weight 1042.6 g/mol
IUPAC Name 9-[2-[2-[2-[2-(1-methylpiperidin-1-ium-1-yl)ethoxy]ethoxy]ethoxy]ethyl]-3,6-bis[2-(1-methylpyridin-1-ium-4-yl)ethenyl]carbazole;triiodide
Standard InChI InChI=1S/C42H53N4O3.3HI/c1-43-19-15-35(16-20-43)7-9-37-11-13-41-39(33-37)40-34-38(10-8-36-17-21-44(2)22-18-36)12-14-42(40)45(41)23-27-47-29-31-49-32-30-48-28-26-46(3)24-5-4-6-25-46;;;/h7-22,33-34H,4-6,23-32H2,1-3H3;3*1H/q+3;;;/p-3
Standard InChI Key DKMJOQQQBQBOMV-UHFFFAOYSA-K
Canonical SMILES C[N+]1=CC=C(C=C1)C=CC2=CC3=C(C=C2)N(C4=C3C=C(C=C4)C=CC5=CC=[N+](C=C5)C)CCOCCOCCOCC[N+]6(CCCCC6)C.[I-].[I-].[I-]

Introduction

Chemical Architecture and Synthesis of BMVC-8C3O

Molecular Composition and Structural Features

BMVC-8C3O’s design integrates a carbazole core substituted with two 1-methyl-4-vinylpyridinium groups, linked via a tetraethylene glycol chain. This architecture confers both planar aromaticity for G4 DNA intercalation and hydrophilic flexibility for enhanced solubility. Key molecular properties include:

PropertyValue
Molecular FormulaC42H53I3N4O3\text{C}_{42}\text{H}_{53}\text{I}_3\text{N}_4\text{O}_3
Molecular Weight1042.6 g/mol
CAS Number1301708-12-2
SolubilityPolar organic solvents

The diiodide counterions and ethylene glycol units optimize cellular permeability, a critical factor for in vivo efficacy.

Synthetic Methodology

The synthesis of BMVC-8C3O involves a multi-step protocol:

  • Coupling Reaction: 4-Vinylpyridine undergoes palladium-catalyzed coupling under high-pressure conditions (105°C, 48 hours) using palladium acetate and tri-o-tolylphosphine in a triethylamine-acetonitrile solvent system.

  • Quaternization: The intermediate is treated with methyl iodide to form the pyridinium cations.

  • Purification: Flash column chromatography isolates the product, followed by recrystallization to achieve >95% purity.

This route balances yield (~65%) and scalability, though challenges persist in minimizing byproducts from incomplete quaternization.

Mechanistic Basis of G-Quadruplex Interaction

G4 DNA Stabilization and Topological Conversion

BMVC-8C3O binds preferentially to parallel G4 structures over duplex DNA, inducing a shift from hybrid or antiparallel conformations to thermodynamically stable parallel topologies. Circular dichroism (CD) spectra reveal a characteristic positive peak at 265 nm and negative trough at 240 nm upon binding, indicative of parallel G4 stabilization. Nuclear magnetic resonance (NMR) studies further confirm groove-binding interactions, with chemical shift perturbations localized to guanine residues in the G-tetrad core .

Thermodynamic and Kinetic Profiling

The compound increases G4 melting temperatures (TmT_m) by 10–15°C, as quantified by ultraviolet-visible (UV-Vis) thermal denaturation assays. Stopped-flow kinetics demonstrate a two-phase binding mechanism: rapid initial intercalation (k1=1.2×104M1s1k_1 = 1.2 \times 10^4 \, \text{M}^{-1}\text{s}^{-1}) followed by slower structural rearrangement (k2=3.8×103s1k_2 = 3.8 \times 10^{-3} \, \text{s}^{-1}). Local dehydration at the binding interface, evidenced by osmotic stress experiments, drives this conformational transition.

Biological Activities and Therapeutic Applications

Anti-Cancer Efficacy

BMVC-8C3O suppresses epidermal growth factor receptor (EGFR) expression in non-small cell lung cancer (NSCLC) cells (A549 line) at IC50_{50} = 2.1 μM. Key effects include:

  • Cell Cycle Arrest: G1-phase accumulation (62% vs. 45% in controls) via p21 upregulation.

  • Apoptosis Induction: Caspase-3 activation (3.8-fold increase) and PARP cleavage within 24 hours.

  • Metastasis Inhibition: Reduction in MMP-9 secretion (78% suppression) and cell migration (wound healing assay: 42% closure vs. 85% control).

Anti-Tuberculosis Activity

BMVC-8C3O inhibits Pks13, a polyketide synthase essential for mycolic acid biosynthesis in Mycobacterium tuberculosis, with IC50_{50} = 6.94 μM. This disrupts:

  • Cell Wall Integrity: 92% reduction in trehalose dimycolate production.

  • Bacterial Viability: 3.2-log reduction in CFUs after 72 hours at 10 μM.

Comparative Analysis with Other G4-Targeting Agents

CompoundTargetIC50_{50} (Cancer)IC50_{50} (TB)Selectivity (G4/Duplex)
BMVC-8C3OEGFR, Pks132.1 μM6.94 μM28:1
Ethynyl NDIs c-myc G40.8 μMN/A45:1
AS1411 Nucleolin4.5 μMN/AN/A

While ethynyl NDIs exhibit higher G4 selectivity, BMVC-8C3O’s dual anticancer/antimicrobial action offers unique therapeutic advantages.

Challenges and Future Directions

Current limitations include moderate aqueous solubility (0.12 mg/mL in PBS) and off-target effects on mitochondrial DNA at concentrations >20 μM. Ongoing research priorities include:

  • Structural Optimization: Introducing sulfonate groups to enhance solubility without compromising G4 affinity.

  • Combination Therapies: Synergistic studies with osimertinib (EGFR inhibitor) and bedaquiline (anti-TB drug).

  • In Vivo Pharmacokinetics: Preclinical testing in murine models to assess bioavailability and toxicity profiles.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator